

Technical Guide: 2-Chloro-N-(4-chlorobenzoyl)-1-phenylethylamine

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Compound of Interest

Compound Name: 4-chloro-N-(2-chloro-1-phenylethyl)benzamide

CAS No.: 338963-24-9

Cat. No.: B2899941

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Subtitle: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary

2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine (also systematically referred to as N-(2-chloro-1-phenylethyl)-4-chlorobenzamide) is a specialized electrophilic amide intermediate. It serves as a pivotal precursor in the synthesis of 2,4-disubstituted oxazolines, a class of heterocycles widely utilized in medicinal chemistry as bioisosteres for esters and amides, and in asymmetric catalysis as chiral ligands.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol via the chlorination of N-(2-hydroxy-1-phenylethyl)-4-chlorobenzamide, and its primary application in the cyclization to 2-(4-chlorophenyl)-4-phenyloxazoline. The compound's reactivity profile is dominated by the electrophilic alkyl chloride and the nucleophilic amide oxygen, facilitating intramolecular cyclization under basic conditions.

Chemical Identity & Physicochemical Properties[1] [2][3]

Nomenclature and Structure

- IUPAC Name: N-(2-chloro-1-phenylethyl)-4-chlorobenzamide
- Common Name: 2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine
- Molecular Formula:
- Molecular Weight: 294.18 g/mol
- Structural Features:
 - Amide Linkage: Connects the 4-chlorobenzoyl moiety to the phenylethylamine backbone.
 - Alkyl Chloride: A primary alkyl chloride at the
-position relative to the nitrogen, acting as the leaving group for cyclization.
 - Chiral Center: The C1 carbon (benzylic) is chiral. The compound exists as enantiomers (R or S) if prepared from enantiopure phenylglycinol.

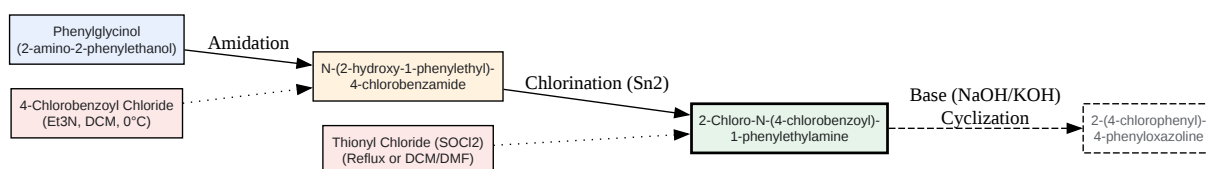
Predicted Physicochemical Data

Property	Value (Predicted)	Context
LogP	3.8 - 4.2	Highly lipophilic due to two chlorophenyl rings.
Melting Point	115 - 125 °C	Typical for bis-aryl amides; dependent on enantiopurity.
Solubility	Low in water; High in DCM, EtOAc, DMSO	Requires organic solvents for reaction.
pKa (Amide NH)	~15	Weakly acidic; deprotonation requires strong base (e.g., NaH, KOH).
Reactivity	Electrophilic (Alkyl Cl), Nucleophilic (Amide O)	Prone to cyclization under basic conditions.

Synthesis & Reaction Mechanism[1][4][5][6]

The synthesis of 2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine is typically achieved via a two-step sequence starting from 2-amino-2-phenylethanol (phenylglycinol). This route ensures the retention of stereochemistry (if starting with chiral material) and high regioselectivity.

Synthetic Pathway (DOT Diagram)



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Figure 1: Synthetic pathway from phenylglycinol to the target chloro-amide and subsequent cyclization.

Detailed Mechanism

- Amidation: The amino group of phenylglycinol attacks the carbonyl carbon of 4-chlorobenzoyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct.
- Chlorination: The hydroxyl group of the intermediate amide reacts with thionyl chloride () to form a chlorosulfite intermediate. This intermediate collapses via an (with inversion if secondary, but here the OH is primary) or mechanism to yield the alkyl chloride.
 - Note: Since the hydroxyl group is on the primary carbon (C2) in phenylglycinol derivatives (), the chlorination occurs at the primary position, yielding the target 2-chloro compound.

Experimental Protocols

Synthesis of N-(2-hydroxy-1-phenylethyl)-4-chlorobenzamide (Intermediate)

Reagents: Phenylglycinol (10 mmol), 4-Chlorobenzoyl chloride (10 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, 50 mL).

- Setup: Dissolve phenylglycinol and triethylamine in dry DCM in a round-bottom flask under nitrogen. Cool to 0°C.
- Addition: Add 4-chlorobenzoyl chloride dropwise over 15 minutes.
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.
- Workup: Quench with water. Wash the organic layer with 1M HCl, saturated , and brine. Dry over and concentrate.
- Purification: Recrystallize from EtOAc/Hexane to obtain the hydroxy-amide intermediate.

Synthesis of 2-chloro-N-(4-chlorobenzoyl)-1-phenylethylamine (Target)

Reagents: Intermediate Amide (5 mmol), Thionyl Chloride (, 15 mmol), DCM (20 mL), DMF (cat.).

- Setup: Dissolve the intermediate amide in dry DCM. Add a catalytic amount of DMF (1-2 drops).
- Chlorination: Add dropwise at RT. (Caution: Gas evolution of and HCl).
- Reflux: Heat the mixture to reflux for 2-4 hours. Monitor by TLC (the chloride is less polar than the alcohol).
- Workup: Cool to RT. Evaporate the solvent and excess under reduced pressure.
- Neutralization: Redissolve the residue in DCM and wash with cold saturated solution (rapidly, to avoid cyclization). Dry and concentrate.
- Yield: The product is typically obtained as a solid or viscous oil, often used directly in the next step due to its reactivity.

Cyclization to Oxazoline (Application)

Reagents: Chloro-amide (Target), NaOH (aq) or NaH (THF).

- Procedure: Treat the chloro-amide with ethanolic KOH or NaH in THF.
- Mechanism: The amide oxygen attacks the carbon bearing the chlorine (intramolecular), displacing the chloride and forming the 5-membered oxazoline ring.

- Product: 2-(4-chlorophenyl)-4-phenyloxazoline.

Applications in Drug Development

Oxazoline Scaffolds as Bioisosteres

The 2-oxazoline ring serves as a bioisostere for esters and amides in drug design. It offers:

- **Metabolic Stability:** More resistant to hydrolysis than linear amides.
- **Rigidity:** Constrains the conformation of the side chains, potentially improving binding affinity to receptors (e.g., GPCRs).
- **Lipophilicity:** Modulates the LogP of the molecule.

Chiral Ligands (Enantiopure Synthesis)

If (R)- or (S)-phenylglycinol is used, the resulting chiral oxazolines are precursors to Pybox or Box ligands, which are standard in asymmetric catalysis (e.g., copper-catalyzed cyclopropanation or aziridination).

Biological Activity Potential

Derivatives of 2,4-diphenyloxazoline have shown activity as:

- **Insecticides/Acaricides:** Similar to Etoxazole (though Etoxazole is a 2,6-difluorophenyl derivative).
- **Antifungals:** Disrupting cell wall synthesis.
- **Dopamine/Serotonin Modulators:** Due to the structural similarity to psychoactive phenethylamines.

Safety & Handling

- **Hazard Class:** Irritant (Skin/Eye), Potential Alkylating Agent.
- **Alkylating Potential:** The

-chloroamine motif resembles a "nitrogen mustard" half-mustard, though the amide nitrogen is non-basic and less reactive. However, under physiological conditions or in the presence of nucleophiles (DNA/Proteins), it may alkylate targets. Handle with gloves and in a fume hood.

- **Stability:** Moisture sensitive. The alkyl chloride can hydrolyze back to the alcohol or cyclize spontaneously if traces of base are present. Store under inert gas at 4°C.

References

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Sources

- [1. 2-Oxazoline synthesis \[organic-chemistry.org\]](#)
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